5-Methyl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine
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Overview
Description
5-Methyl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine is a heterocyclic compound that features a thiazole ring fused to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine typically involves the annulation of a thiazole ring to a pyridine ring. One common method involves the lithiation of a pyridine derivative followed by trapping with electrophiles . Another approach includes the use of trifluoromethyl-containing building blocks in cyclocondensation reactions .
Industrial Production Methods
Industrial production methods for this compound often involve scalable reactions such as the use of methyl hydrazine hydrochloride and controlled lithiation in flow processes to avoid precipitation . These methods ensure high yields and purity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, sodium methoxide for substitution reactions, and ammonium formate for reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while substitution reactions can produce various functionalized derivatives .
Scientific Research Applications
5-Methyl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: It is being investigated for its potential as an anti-inflammatory and antitumor agent.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Methyl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been reported to act as a histamine H3 receptor antagonist . The trifluoromethyl group enhances its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)-pyridine: Used as a chemical intermediate for crop protection products.
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and enzyme inhibition.
Uniqueness
What sets 5-Methyl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine apart is its unique combination of a thiazole and pyridine ring, along with the presence of both a methyl and trifluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H6F3N3S |
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Molecular Weight |
233.22 g/mol |
IUPAC Name |
5-methyl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine |
InChI |
InChI=1S/C8H6F3N3S/c1-3-2-4(8(9,10)11)5-6(13-3)14-7(12)15-5/h2H,1H3,(H2,12,13,14) |
InChI Key |
MIHOXIANEPXGEH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=N1)N=C(S2)N)C(F)(F)F |
Canonical SMILES |
CC1=CC(=C2C(=N1)N=C(S2)N)C(F)(F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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